molecular formula C4H8N2S3 B13793196 n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide CAS No. 5437-22-9

n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide

Cat. No.: B13793196
CAS No.: 5437-22-9
M. Wt: 180.3 g/mol
InChI Key: MJQUUQZMGJEVJG-UHFFFAOYSA-N
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Description

n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is a chemical compound with the molecular formula C4H8N2S3 and a molecular weight of 180.31 g/mol . It is known for its unique structure, which includes both methyl and thiocarbamoylsulfanyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of methylamine with carbon disulfide, followed by the addition of methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps to isolate the compound .

Chemical Reactions Analysis

Scientific Research Applications

n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is unique due to its specific combination of methyl and thiocarbamoylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

5437-22-9

Molecular Formula

C4H8N2S3

Molecular Weight

180.3 g/mol

IUPAC Name

methylcarbamothioyl N-methylcarbamodithioate

InChI

InChI=1S/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

MJQUUQZMGJEVJG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)SC(=S)NC

Origin of Product

United States

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